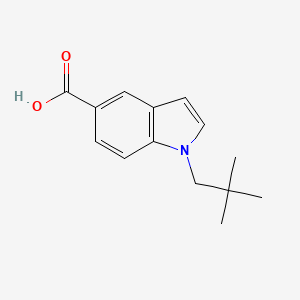
7-Bromo-2-(trideuteriomethyl)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(trideuteriomethyl)indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 7th position and a trideuteriomethyl group at the 2nd position of the indazole ring. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trideuteriomethyl)indazole typically involves the introduction of the bromine atom and the trideuteriomethyl group onto the indazole core. One common method includes the bromination of 2-(trideuteriomethyl)indazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and yield. The use of deuterated reagents and solvents is crucial to maintain the trideuteriomethyl group during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-(trideuteriomethyl)indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced indazole derivatives .
Applications De Recherche Scientifique
7-Bromo-2-(trideuteriomethyl)indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for designing novel drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.
Chemical Synthesis: The compound is utilized in the synthesis of more complex heterocyclic compounds for pharmaceutical research.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(trideuteriomethyl)indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the trideuteriomethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
2-(Trideuteriomethyl)indazole: Lacks the bromine atom but shares the trideuteriomethyl group.
7-Bromoindazole: Contains the bromine atom but lacks the trideuteriomethyl group.
Uniqueness: 7-Bromo-2-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and chemical synthesis .
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
7-bromo-2-(trideuteriomethyl)indazole |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3/i1D3 |
Clé InChI |
KPAYIFGPJOYWMM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C2C=CC=C(C2=N1)Br |
SMILES canonique |
CN1C=C2C=CC=C(C2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


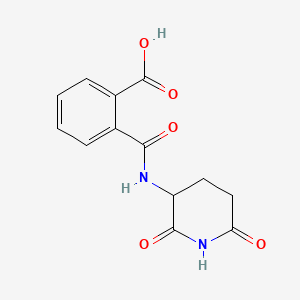
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
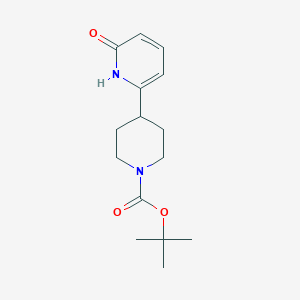
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
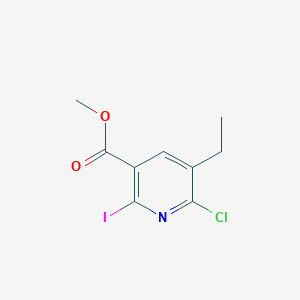
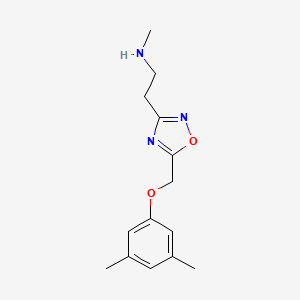

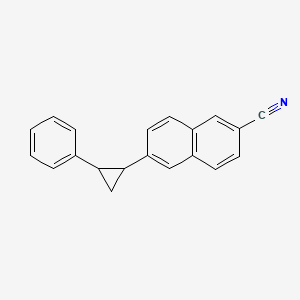
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)


